N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

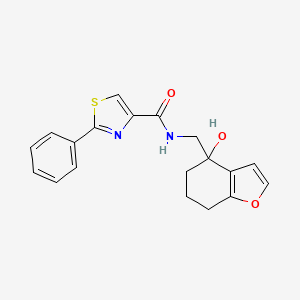

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure combines a tetrahydrobenzofuran core with a hydroxy group at the 4-position, linked via a methylene bridge to a 2-phenylthiazole-4-carboxamide moiety. This compound’s design leverages the pharmacological relevance of thiazole rings (known for hydrogen-bonding and π-π stacking interactions) and the tetrahydrobenzofuran system (contributing to conformational rigidity and metabolic stability).

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-17(15-11-25-18(21-15)13-5-2-1-3-6-13)20-12-19(23)9-4-7-16-14(19)8-10-24-16/h1-3,5-6,8,10-11,23H,4,7,9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERWSLWSKPKGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrobenzofuran moiety and a phenylthiazole group, suggest diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 320.37 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydrobenzofuran Moiety : Starting from commercially available precursors, the tetrahydrobenzofuran structure is synthesized through cyclization reactions.

- Introduction of the Thiazole Ring : The thiazole component is formed via condensation reactions involving appropriate thiazole precursors.

- Final Coupling : The final product is obtained by coupling the two moieties through amide bond formation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds have been tested against various cancer cell lines such as AGS (gastric cancer), MGC-803 (gastric cancer), and HeLa (cervical cancer). Some derivatives showed IC50 values lower than 10 µg/mL, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | AGS | <10 |

| 2 | MGC-803 | <10 |

| 3 | HeLa | <10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Assays : Initial qualitative screening showed moderate activity against several bacterial strains. The strongest activity was noted against Staphylococcus aureus and Enterococcus faecalis with MIC values around 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 32 |

Anti-inflammatory Effects

Compounds containing the tetrahydrobenzofuran structure have been reported to exhibit anti-inflammatory properties by modulating specific signaling pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated various derivatives of thiazole compounds against cancer cell lines. It was found that modifications at the phenyl ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . -

Case Study on Antimicrobial Properties :

A series of substituted thiazoles were synthesized and tested for antibacterial activity. The results indicated that certain substitutions could enhance efficacy against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide is , with a molecular weight of approximately 318.39 g/mol. The structure features a thiazole ring, which is known for its biological activity, along with a hydroxyl group that may enhance solubility and reactivity in biological systems.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have demonstrated that derivatives of thiazole can inhibit the growth of bacteria such as Staphylococcus aureus. The compound's structural components may contribute to its effectiveness as an antimicrobial agent .

- Anti-inflammatory Effects : Thiazole derivatives are being investigated for their potential to modulate inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation in preclinical models .

- Anticancer Activity : There is ongoing research into the anticancer properties of thiazole derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study utilized molecular docking techniques to assess binding interactions between the compound and target proteins involved in bacterial resistance mechanisms .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 3: Anticancer Potential

Research involving cancer cell lines showed that the compound could reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .

Table 1: Biological Activities of Thiazole Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran vs. Thiazole Moieties

A closely related compound, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (), replaces the thiazole ring with a methoxy-substituted benzofuran. Key differences include:

- Electronic Properties : The thiazole ring (in the target compound) introduces a sulfur atom and an additional nitrogen, enhancing electron-deficient character compared to the oxygen-rich benzofuran. This may influence binding to metal ions or polar enzyme pockets.

- Bioactivity : Thiazoles are often associated with antimicrobial and kinase-inhibitory activities, while benzofurans are more common in antioxidant and anti-inflammatory agents.

Derivatives with Modified Substituents

lists carboxamide derivatives such as N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-2-methoxybenzeneacetamide (940841-93-0) and 2-[2-(4-chlorophenoxy)ethylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride (1171943-84-2). These highlight:

- Ring Saturation : The tetrahydrobenzofuran in the target compound provides partial saturation, balancing rigidity and flexibility, whereas benzopyran or benzimidazole systems offer full aromaticity or distinct saturation patterns.

- Substituent Effects: The 2-phenyl group on the thiazole may enhance lipophilicity and π-stacking compared to chlorophenoxy or methoxy substituents in analogs.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Critical Analysis of Evidence Limitations

- Pharmacological Data: No direct activity data for the target compound are provided; inferences rely on structural analogs.

- Synthetic Pathways : focuses on triazoles and sulfonyl groups, limiting direct comparison to the carboxamide-thiazole synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.